Mirin

Description

Properties

IUPAC Name |

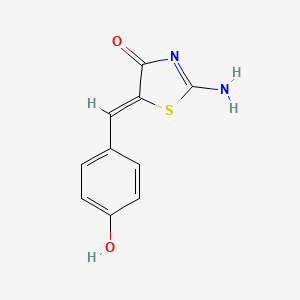

(5Z)-2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHQCJILTOVLHD-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Mirin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirin is a small molecule inhibitor that has emerged as a critical tool in the study of DNA damage response (DDR) pathways. Its primary mechanism of action involves the direct inhibition of the MRE11-RAD50-NBS1 (MRN) complex, a central sensor and transducer of DNA double-strand breaks (DSBs). By targeting the MRN complex, this compound effectively disrupts the activation of Ataxia Telangiectasia Mutated (ATM) kinase, a pivotal regulator of the DDR cascade. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. The cellular response to such threats is orchestrated by a complex network of proteins that detect the damage, signal its presence, and mediate its repair. The MRN complex is at the forefront of this response, recognizing DSBs and initiating a signaling cascade that is crucial for cell cycle control and DNA repair. This compound's ability to specifically inhibit the MRN complex makes it an invaluable pharmacological tool for dissecting these pathways and a potential lead compound for therapeutic development, particularly in oncology.

Mechanism of Action of this compound

This compound's primary molecular target is the MRE11 subunit of the MRN complex.[1][2] Specifically, this compound inhibits the 3' to 5' exonuclease activity of MRE11, a critical function for the processing of DNA ends at the site of a DSB.[3] This inhibition of Mre11's nuclease activity is a key aspect of this compound's function, as this enzymatic activity is believed to be essential for the proper activation of ATM.

The inhibition of the MRN complex by this compound has several profound downstream consequences:

-

Inhibition of ATM Activation: The MRN complex is responsible for recruiting and activating ATM at the sites of DNA damage.[4][5] this compound prevents this MRN-dependent activation of ATM.[1][2][4] It is important to note that this compound does not inhibit the intrinsic kinase activity of ATM itself, but rather prevents its activation by the MRN complex.[1][4] This leads to a significant reduction in the autophosphorylation of ATM at Ser1981, a hallmark of its activation.[1][2]

-

Disruption of Downstream Signaling: By preventing ATM activation, this compound blocks the phosphorylation of numerous downstream ATM substrates that are critical for the DNA damage response. This includes key checkpoint proteins such as NBS1 and Chk2.[1][2]

-

Abrogation of the G2/M Checkpoint: A crucial cellular response to DNA damage is the activation of cell cycle checkpoints to prevent the propagation of damaged DNA. The G2/M checkpoint, which halts the cell cycle before mitosis, is heavily dependent on the ATM-Chk2 signaling axis. By inhibiting this pathway, this compound effectively abolishes the G2/M checkpoint in response to DSBs.[1][4]

-

Inhibition of Homology-Directed Repair (HDR): The MRN complex plays a vital role in the initial steps of homologous recombination, a major pathway for the high-fidelity repair of DSBs. By inhibiting the MRN complex, this compound blocks HDR in mammalian cells.[1][4]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound from various studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for ATM Activation | 12 µM | Xenopus laevis egg extracts | [1][3][4] |

| IC50 for H2AX Phosphorylation | 66 µM | Xenopus laevis egg extracts | [4][6][7] |

| Effective Concentration for Mre11 Nuclease Inhibition | 100 µM | In vitro assay | [1] |

| Concentration for G2 Arrest | 50-100 µM | TOSA4 cells | [1][4] |

| Cytotoxicity (50%) | 50 µM | HEK293 cells (24h) | [1] |

| Concentration for Increased Apoptosis | 18 µM | PEO4 cells (48h) | [1] |

Table 1: In Vitro and Cellular Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Mre11 Exonuclease Activity Assay

This assay measures the ability of this compound to inhibit the exonuclease activity of the MRE11 subunit of the MRN complex.

Materials:

-

Purified recombinant MRN complex

-

3' end-labeled double-stranded DNA (dsDNA) substrate

-

Reaction Buffer: 25 mM MOPS (pH 7.0), 60 mM KCl, 0.2% Tween 20, 2 mM DTT, 4 mM MgCl₂, 2 mM MnCl₂

-

This compound (dissolved in DMSO)

-

Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol

-

Polyacrylamide gel (e.g., 20%)

-

TBE buffer

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, the 3' end-labeled dsDNA substrate, and the purified MRN complex.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reactions by adding an equal volume of Stop Solution.

-

Denature the DNA by heating the samples at 95°C for 5 minutes.

-

Separate the digested DNA products from the undigested substrate by electrophoresis on a denaturing polyacrylamide gel.

-

Visualize the results using a phosphorimager or by exposing the gel to autoradiography film. The inhibition of Mre11 exonuclease activity is observed as a decrease in the amount of digested DNA product.

In Vitro ATM Kinase Assay

This assay determines whether this compound directly inhibits the kinase activity of ATM.

Materials:

-

Active ATM kinase

-

ATM substrate (e.g., recombinant p53 or a specific peptide substrate)

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10 mM MnCl₂

-

[γ-³²P]ATP

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels and blotting apparatus

-

Phosphorimager or scintillation counter

Procedure:

-

Set up kinase reactions containing kinase buffer, active ATM kinase, and the ATM substrate.

-

Add varying concentrations of this compound or DMSO to the reactions.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Visualize the phosphorylated substrate using a phosphorimager. The lack of change in substrate phosphorylation in the presence of this compound indicates that it does not directly inhibit ATM kinase activity.

Cell-Based ATM Autophosphorylation Assay (Western Blotting)

This assay assesses the effect of this compound on the activation of ATM in cells in response to DNA damage.

Materials:

-

Mammalian cell line (e.g., HEK293, MDA-MB-231)

-

DNA damaging agent (e.g., ionizing radiation, etoposide)

-

This compound (dissolved in DMSO)

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Primary antibody against phospho-ATM (Ser1981)

-

Primary antibody against total ATM

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound or DMSO for 1 hour.

-

Induce DNA damage by exposing the cells to a DNA damaging agent.

-

After a specified time (e.g., 30 minutes), lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-ATM (Ser1981) and total ATM.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system. A decrease in the phospho-ATM signal in this compound-treated cells indicates inhibition of ATM activation.

Homology-Directed Repair (HDR) Assay (DR-GFP Reporter Assay)

This assay measures the efficiency of HDR in cells and the effect of this compound on this process.

Materials:

-

Cell line stably expressing the DR-GFP reporter construct (e.g., U2OS DR-GFP)

-

Expression vector for the I-SceI endonuclease

-

This compound (dissolved in DMSO)

-

Transfection reagent

-

Flow cytometer

Procedure:

-

Seed the DR-GFP reporter cells.

-

Treat the cells with varying concentrations of this compound or DMSO.

-

Transfect the cells with the I-SceI expression vector to induce a DSB in the reporter construct.

-

Continue to incubate the cells in the presence of this compound for 48-72 hours.

-

Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A decrease in the percentage of GFP-positive cells in this compound-treated samples indicates inhibition of HDR.

G2/M Checkpoint Assay (Flow Cytometry)

This assay determines the effect of this compound on the cell cycle checkpoint that prevents cells with damaged DNA from entering mitosis.

Materials:

-

Mammalian cell line

-

DNA damaging agent

-

This compound (dissolved in DMSO)

-

Nocodazole (or other mitotic blocking agent)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and synchronize them if necessary.

-

Treat the cells with a DNA damaging agent to induce G2/M arrest.

-

Treat the cells with varying concentrations of this compound or DMSO.

-

Add nocodazole to trap cells that enter mitosis.

-

Incubate for a specified period (e.g., 12-24 hours).

-

Harvest the cells, fix them in cold 70% ethanol, and stain with PI solution.

-

Analyze the cell cycle distribution by flow cytometry. An increase in the percentage of cells in the G2/M phase in the presence of the DNA damaging agent, and a subsequent decrease with the addition of this compound, indicates abrogation of the G2/M checkpoint.

Cell Viability/Cytotoxicity Assay (Colony Formation Assay)

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

-

Mammalian cell line

-

This compound (dissolved in DMSO)

-

Crystal violet staining solution

Procedure:

-

Seed a low density of cells in multi-well plates.

-

Treat the cells with varying concentrations of this compound or DMSO.

-

Incubate the cells for 7-14 days, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies in each well. The plating efficiency and surviving fraction are calculated to determine the cytotoxicity of this compound.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.

Materials:

-

Mammalian cell line

-

This compound (dissolved in DMSO)

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with varying concentrations of this compound or DMSO for a specified time.

-

Harvest the cells, including any floating cells in the media.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. An increase in the Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic/necrotic) populations indicates that this compound induces apoptosis.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: DNA Damage Response Pathway and the Point of this compound Intervention.

Caption: Workflow for the Mre11 Exonuclease Activity Assay.

Caption: Workflow for the Homology-Directed Repair (DR-GFP) Assay.

Conclusion

This compound is a potent and specific inhibitor of the MRE11-RAD50-NBS1 complex, acting through the inhibition of Mre11's exonuclease activity. This leads to a cascade of downstream effects, most notably the prevention of ATM activation and the subsequent disruption of the DNA damage response, including the G2/M checkpoint and homologous recombination. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound to investigate the intricate mechanisms of genome maintenance and for those exploring its potential as a therapeutic agent. The continued study of this compound and similar compounds will undoubtedly yield further insights into the fundamental processes of DNA repair and cell cycle control.

References

- 1. PIKK-dependent phosphorylation of Mre11 induces MRN complex inactivation by disassembly from chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer.wisc.edu [cancer.wisc.edu]

The Role of Mirin in DNA Double-Strand Break Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA double-strand breaks (DSBs) represent the most cytotoxic form of DNA damage, and their accurate repair is critical for maintaining genomic integrity. The MRE11-RAD50-NBS1 (MRN) complex is a primary sensor of DSBs and plays a pivotal role in initiating the DNA damage response (DDR), including the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase. Mirin, a small molecule inhibitor, has emerged as a key tool for studying and targeting the DDR. This technical guide provides an in-depth overview of the role of this compound in DSB repair, focusing on its mechanism of action, its impact on critical signaling pathways, and detailed methodologies for its investigation.

Introduction: this compound as an Inhibitor of the MRN Complex

This compound is a cell-permeable small molecule that functions as a specific inhibitor of the MRE11-RAD50-NBS1 (MRN) complex.[1][2] It primarily targets the 3'-5' exonuclease activity of the MRE11 subunit, a critical function for the processing of DNA ends at the site of a double-strand break.[1][3] By inhibiting this nuclease activity, this compound prevents the MRN-dependent activation of the ATM kinase, a master regulator of the DNA damage response.[1][2] This blockade of ATM activation has profound consequences for downstream cellular processes, including cell cycle checkpoints and the choice of DNA repair pathway.

Mechanism of Action: Inhibition of MRE11 Exonuclease Activity and ATM Signaling

The MRN complex is one of the first responders to DNA double-strand breaks. Upon binding to DNA ends, the nuclease activity of MRE11 is essential for the processing of the break and the subsequent recruitment and activation of ATM.[1] this compound's inhibitory action on the MRE11 exonuclease disrupts this critical first step.[1]

The inhibition of MRE11 by this compound leads to a failure in the activation of ATM, which is evident by the lack of ATM autophosphorylation at Ser1981.[2] Consequently, the downstream phosphorylation of ATM substrates, such as CHK2 and p53, is also attenuated.[2][4] This disruption of the ATM signaling cascade is central to the biological effects of this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound from various studies, providing a comparative overview for researchers.

| Cell Line | Assay | IC50 Value (µM) | Reference |

| Various Cancer Cell Lines | Cell Viability | 10 - 50 | [5] |

| LNCaP | Androgen-mediated transcription | ~100 | [6] |

| VCaP | Androgen-mediated transcription | ~50 | [6] |

| PC3-AR | Androgen-mediated transcription | ~50 | [6] |

| TOSA4 | Homology-Directed Repair | 10 - 100 (inhibition range) | [2] |

| - | MRN-dependent ATM activation | 12 | [2] |

| - | H2AX phosphorylation | 66 | [2] |

Table 1: IC50 and Inhibitory Concentrations of this compound in Various Assays. This table provides a summary of the half-maximal inhibitory concentration (IC50) values and effective inhibitory concentration ranges of this compound across different cell lines and experimental assays.

| Cell Line | This compound Concentration (µM) | Duration (hours) | Effect on Cell Cycle | Reference |

| Breast Cancer Cell Lines | Not Specified | 96 | G2/M arrest | [7] |

| T24 (Bladder Cancer) | 160 | 48 | Two-fold increase in G2/M phase cells | [8] |

| SiHa and HeLa (Cervical Cancer) | Dose-dependent | 24 | G2/M arrest | [9] |

| Suit2 | 500 nM (for paclitaxel, another G2/M arresting agent) | 24 | G2/M arrest | [10] |

| MCF-7 | Not Specified | Not Specified | Increased survivin levels, G2/M arrest | [11] |

Table 2: Effect of this compound on Cell Cycle Distribution. This table outlines the impact of this compound treatment on the cell cycle progression in different cancer cell lines, highlighting its common effect of inducing a G2/M phase arrest.

| Protein | Cell Line | This compound Treatment | Effect | Reference |

| p-ATM (S1981) | U2OS | 25 µM | Inhibition of radiation-induced phosphorylation | [1] |

| p-NBS1 | Xenopus extracts | 100 µM | Inhibition of DSB-induced phosphorylation | [1] |

| p-CHK2 | Xenopus extracts | 100 µM | Inhibition of DSB-induced phosphorylation | [1] |

| p53 (S15) | LAN5 | Time-dependent | Early and time-dependent accumulation | [12] |

| Mdm2 | - | - | Akt phosphorylation at Ser183 inhibits p53-mediated senescence | [13] |

Table 3: Impact of this compound on Protein Phosphorylation in the DNA Damage Response. This table details the effects of this compound on the phosphorylation status of key proteins involved in the ATM signaling pathway, demonstrating its inhibitory action on the DNA damage cascade.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.

Figure 1: this compound's Impact on the ATM Signaling Pathway. This diagram illustrates how this compound inhibits the exonuclease activity of MRE11, preventing ATM activation and downstream signaling, which in turn blocks homologous recombination and induces G2/M cell cycle arrest.

Figure 2: Experimental Workflow for Investigating this compound's Effects. This flowchart outlines a typical experimental approach to characterize the cellular effects of this compound, from cell treatment to various downstream assays and data analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in DNA double-strand break repair.

In Vitro MRE11 3'-5' Exonuclease Assay

Objective: To directly measure the inhibitory effect of this compound on the exonuclease activity of purified MRE11 protein.

Materials:

-

Purified recombinant MRE11 protein

-

3' radiolabeled single-stranded or double-stranded DNA substrate

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Phosphorimager system

Procedure:

-

Prepare reaction mixtures in the assay buffer containing the radiolabeled DNA substrate.

-

Add varying concentrations of this compound or an equivalent volume of DMSO to the reaction tubes. Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding purified MRE11 protein.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reactions by adding an equal volume of stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the gel using a phosphorimager and quantify the amount of undigested substrate and digested products.

Clonogenic Survival Assay

Objective: To assess the long-term effect of this compound on the reproductive viability of cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

Crystal Violet staining solution (0.5% w/v in 25% methanol)

Procedure:

-

Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO for a defined period (e.g., 24 hours).

-

Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Wash the colonies with PBS and fix with 100% methanol for 10 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Western Blot Analysis for DNA Damage Response Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the DNA damage response pathway.

Materials:

-

Cells treated with this compound and/or a DNA damaging agent (e.g., ionizing radiation).

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-ATM (S1981), anti-ATM, anti-p-CHK2 (T68), anti-CHK2, anti-γH2AX, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Cells treated with this compound.

-

Phosphate-buffered saline (PBS).

-

70% ethanol (ice-cold).

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Harvest the treated cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

The Dual Role of this compound in DNA Repair Pathway Choice: Inhibiting HR and Favoring Alternative NHEJ

A critical consequence of this compound's inhibition of the MRN-ATM axis is the suppression of homologous recombination (HR), a high-fidelity DSB repair pathway.[2] HR requires extensive DNA end resection, a process initiated by the MRE11 nuclease activity. By blocking this activity, this compound prevents the generation of the 3' single-stranded DNA overhangs necessary for RAD51 loading and subsequent strand invasion.

Interestingly, while inhibiting HR, MRE11's nuclease activity has been shown to favor an alternative non-homologous end joining (alt-NHEJ) pathway.[14][15][16][17] This pathway is more error-prone than classical NHEJ and relies on microhomologies for DNA end joining. Therefore, the use of this compound can shift the balance of DSB repair away from high-fidelity HR towards more error-prone pathways, a crucial consideration in the context of cancer therapy and genomic instability.

Conclusion and Future Directions

This compound has proven to be an invaluable pharmacological tool for dissecting the intricate mechanisms of the DNA damage response. Its specific inhibition of the MRE11 exonuclease activity provides a powerful means to study the roles of the MRN complex in ATM activation, cell cycle control, and DNA repair pathway choice. The ability of this compound to sensitize cancer cells to DNA damaging agents, particularly those with deficiencies in other repair pathways (e.g., BRCA mutations), highlights its potential as a therapeutic agent.[18]

Future research will likely focus on the development of more potent and specific MRE11 inhibitors based on the structure of this compound. Furthermore, a deeper understanding of the interplay between MRE11 inhibition and the activation of alternative repair pathways will be crucial for designing effective combination therapies that exploit the vulnerabilities of cancer cells. The detailed protocols and data presented in this guide are intended to facilitate further research in this promising area of drug development and cancer biology.

References

- 1. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. The 3' to 5' exonuclease activity of Mre 11 facilitates repair of DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA damage-induced activation of p53 by the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Expression of miR-34c induces G2/M cell cycle arrest in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mdm2 phosphorylation by Akt regulates the p53 response to oxidative stress to promote cell proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Mre11 in chromosomal nonhomologous end joining in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of mammalian Mre11 in classical and alternative non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alternative non-homologous end joining repair: a master regulator of genomic instability in cancer - Caracciolo - Precision Cancer Medicine [pcm.amegroups.org]

- 17. Alternative Non-Homologous End-Joining: Error-Prone DNA Repair as Cancer’s Achilles’ Heel - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selective Killing of BRCA2-Deficient Ovarian Cancer Cells via MRE11 Blockade - PMC [pmc.ncbi.nlm.nih.gov]

The MRN Complex: Master Regulator of ATM Kinase Activation in the DNA Damage Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to various forms of DNA damage. Among the most cytotoxic lesions are DNA double-strand breaks (DSBs). The cellular response to DSBs is a complex and highly orchestrated signaling network, at the heart of which lies the Ataxia-Telangiectasia Mutated (ATM) kinase. The activation of ATM is a critical initiating event that triggers downstream pathways for cell cycle arrest, DNA repair, or apoptosis. A pivotal player in the activation of ATM is the Mre11-Rad50-Nbs1 (MRN) complex, which acts as a primary sensor of DSBs. This technical guide provides a comprehensive overview of the function of the MRN complex in ATM activation, detailing the molecular mechanisms, experimental methodologies to study this interaction, and its relevance in the context of drug development.

The MRN Complex: Architecture and Function in DSB Recognition

The MRN complex is a heterotrimer composed of Mre11, Rad50, and Nbs1, with a stoichiometry of Mre11₂-Rad50₂-Nbs1₂[1][2]. Each subunit plays a distinct and indispensable role in the complex's function.

-

Mre11: This protein possesses both 3'-5' exonuclease and single-strand endonuclease activities, which are crucial for the initial processing of DNA ends[3]. It also has two DNA binding domains and acts as the scaffold for the complex, directly interacting with both Rad50 and Nbs1[4][5].

-

Rad50: A member of the structural maintenance of chromosomes (SMC) family of proteins, Rad50 has a globular ATPase domain and a long coiled-coil region culminating in a zinc hook domain[4]. This structure allows Rad50 to bridge DNA ends, effectively tethering the broken chromosome together[1]. ATP binding and hydrolysis by Rad50 induce conformational changes in the MRN complex that are critical for its functions[6].

-

Nbs1 (Nibrin or p95): This subunit is crucial for the nuclear localization of the MRN complex and acts as a docking platform for various other DNA damage response proteins[7][8]. Critically, Nbs1 directly interacts with ATM, recruiting it to the site of the DSB[2][9][10].

Upon a DSB, the MRN complex is one of the first factors to be recruited to the lesion, where it recognizes and binds to the broken DNA ends[11][12]. This initial recognition is a critical step that sets the stage for ATM activation.

The Signaling Pathway of MRN-Dependent ATM Activation

The activation of ATM by the MRN complex is a multi-step process that involves recruitment, conformational changes, and autophosphorylation.

References

- 1. The MRN complex in Double-Strand Break Repair and Telomere Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation and regulation of ATM kinase activity in response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mre11-Rad50-Nbs1 (MRN) complex has a specific role in the activation of Chk1 in response to stalled replication forks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MRN complex is an essential effector of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Ataxia Telangiectasia-Mutated (ATM) Kinase Activity Is Regulated by ATP-driven Conformational Changes in the Mre11/Rad50/Nbs1 (MRN) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of NBS1 in DNA damage response and its relationship with cancer development - Saito - Translational Cancer Research [tcr.amegroups.org]

- 8. Targeted disruption of NBS1 reveals its roles in mouse development and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of ATM Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ATM: Functions of ATM Kinase and Its Relevance to Hereditary Tumors [mdpi.com]

- 11. embopress.org [embopress.org]

- 12. MRN complex - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Effect of Mirin on Mre11-Associated Exonuclease Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor Mirin and its specific effects on the Mre11-Rad50-Nbs1 (MRN) complex, with a primary focus on the inhibition of Mre11-associated exonuclease activity. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental setups.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. A critical lesion is the DNA double-strand break (DSB), which if not properly repaired, can lead to genomic instability, a hallmark of cancer.[1][2] The MRN complex, composed of Mre11, Rad50, and Nbs1, is a primary sensor of DSBs and plays a pivotal role in initiating the DNA damage response (DDR).[3][4] The Mre11 component possesses both endonuclease and 3' to 5' exonuclease activities, which are crucial for the processing of DNA ends, a necessary step for repair by pathways such as homologous recombination (HR).[1][3]

This compound has been identified as a potent inhibitor of the MRN complex.[1][5][6] It specifically targets the exonuclease activity of Mre11, thereby preventing the MRN-dependent activation of Ataxia-Telangiectasia Mutated (ATM) kinase, a central transducer in the DDR signaling cascade.[1][6][7] This inhibitory action makes this compound a valuable tool for studying the intricacies of DNA repair and a potential candidate for development as a chemosensitizing or radiosensitizing agent in cancer therapy.[8]

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound from various studies.

Table 1: Inhibitory Concentrations (IC50) of this compound

| Target/Process | IC50 | Cell Line/System | Reference |

| MRN-dependent ATM activation | 12 µM | Xenopus laevis cell-free extracts | [6][7] |

| H2AX phosphorylation | 66 µM | Mammalian cells | [7] |

| Cell Viability (Cytotoxicity) | ~50 µM | HEK293 cells | [6] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cellular Process Affected | Effective Concentration | Cell Line | Reference |

| Inhibition of Mre11 nuclease activity | 100 µM | in vitro | [1][6] |

| Inhibition of homology-dependent DNA repair | 10-100 µM | TOSA4 cells | [7] |

| Induction of G2/M checkpoint arrest | 50-100 µM | TOSA4 cells | [7] |

| Inhibition of ATM-dependent phosphorylation of Nbs1 and Chk2 | 50-500 µM | Xenopus laevis extracts | [1][6] |

| Increase in apoptosis | 18 µM (48h) | PEO4 cells | [6] |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involving the MRN complex and the mechanism of this compound's inhibitory action.

Caption: DNA Damage Response Pathway Initiated by the MRN Complex and Inhibition by this compound.

Caption: Mechanism of this compound's Inhibition of Mre11-Mediated DNA End Resection.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the effect of this compound on Mre11's exonuclease activity.

1. Mre11 Exonuclease Activity Assay (In Vitro)

This assay directly measures the 3' to 5' exonuclease activity of purified Mre11 or the MRN complex on a DNA substrate.

-

Substrate Preparation:

-

A double-stranded oligonucleotide with a 5' radiolabel (e.g., 32P) on one strand is used as the substrate.

-

The substrate can be a simple blunt-ended duplex or have a 3' overhang.

-

-

Reaction Mixture:

-

25 mM MOPS (pH 7.0)

-

60 mM KCl

-

0.2% Tween 20

-

2 mM DTT

-

1 mM or 5 mM MnCl2 (or 5 mM MgCl2)

-

0.1 pmol of DNA substrate

-

0.3 pmol of purified Mre11 or MRN complex

-

This compound at desired concentrations (e.g., 10-500 µM) or DMSO as a control.

-

Total reaction volume: 10 µl.

-

-

Procedure:

-

Assemble the reaction mixture on ice.

-

Incubate at 37°C for 30 minutes.[5]

-

Stop the reaction by adding an equal volume of formamide loading buffer containing EDTA.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled DNA fragments by autoradiography.

-

-

Expected Outcome: In the absence of this compound, smaller DNA fragments will be observed due to the exonucleolytic degradation of the labeled strand. This compound will inhibit this degradation, resulting in a higher proportion of the full-length starting substrate.[1][9]

2. ATM Activation Assay in Xenopus laevis Egg Extracts

This cell-free system faithfully recapitulates the MRN-dependent activation of ATM in response to DSBs.

-

Extract Preparation:

-

Prepare low-speed cytoplasmic extracts from Xenopus laevis eggs as previously described.

-

-

DSB Induction:

-

Introduce linearized plasmid DNA to the extracts to mimic DSBs.

-

-

Inhibition with this compound:

-

Pre-incubate the extracts with various concentrations of this compound or DMSO for a specified time before the addition of DSB-containing DNA.

-

-

Monitoring ATM Activation:

-

Take aliquots of the reaction at different time points.

-

Analyze the phosphorylation of ATM at Ser1981 and its downstream targets, such as Nbs1 and Chk2, by Western blotting using phospho-specific antibodies.[1]

-

-

Expected Outcome: this compound will inhibit the DSB-induced phosphorylation of ATM, Nbs1, and Chk2 in a dose-dependent manner.[1][7]

3. Homologous Recombination (HR) Assay in Mammalian Cells

This assay measures the efficiency of HR-mediated DNA repair in living cells.

-

Cell Line:

-

Utilize a cell line containing an integrated HR reporter construct (e.g., DR-GFP).

-

-

Procedure:

-

Induce a DSB within the reporter construct, typically by transfecting an expression vector for the I-SceI endonuclease.

-

Treat the cells with various concentrations of this compound or DMSO during and after DSB induction.

-

After a suitable incubation period (e.g., 48-72 hours), harvest the cells.

-

Analyze the percentage of GFP-positive cells by flow cytometry, which represents the frequency of successful HR events.

-

-

Expected Outcome: this compound is expected to reduce the percentage of GFP-positive cells, indicating an inhibition of homology-dependent DNA repair.[1][7]

Logical Workflow for Investigating this compound's Effect

The following diagram outlines a logical workflow for the investigation of this compound's impact on Mre11 and the DDR.

Caption: A Logical Experimental Workflow for Characterizing this compound.

Discussion and Future Directions

This compound's ability to specifically inhibit the exonuclease function of Mre11 without affecting the assembly of the MRN complex or its recruitment to DNA damage sites makes it an invaluable research tool.[9] By uncoupling the nuclease activity from the broader scaffolding functions of the MRN complex, this compound allows for a more detailed dissection of the roles of Mre11's enzymatic activities in various DNA metabolic processes.

While this compound is a potent inhibitor of Mre11, some studies have suggested potential off-target effects, particularly at higher concentrations. For instance, MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses have been reported.[10][11] Therefore, it is crucial to carefully titrate this compound concentrations and include appropriate controls to ensure that the observed phenotypes are indeed due to the inhibition of Mre11.

Future research could focus on the development of more potent and specific derivatives of this compound. Structure-based drug design, informed by the crystal structure of Mre11, could lead to the identification of novel inhibitors with improved pharmacological properties.[12] Furthermore, exploring the therapeutic potential of this compound and its analogs as adjuvants to traditional cancer therapies that induce DNA damage is a promising avenue for drug development. The inhibition of Mre11-mediated DNA repair could sensitize cancer cells to radiation and chemotherapy, leading to improved treatment outcomes.[13]

References

- 1. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mre11-Rad50-Nbs1 conformations and the control of sensing, signaling, and effector responses at DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MRE11–RAD50–NBS1 Complex Conducts the Orchestration of Damage Signaling and Outcomes to Stress in DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Corrected structure of this compound, a small molecule inhibitor of the Mre11-Rad50-Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Response to DNA Damage with Mirin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Mirin, a small molecule inhibitor of the MRE11-Rad50-Nbs1 (MRN) complex, and its application in studying the cellular response to DNA double-strand breaks (DSBs). This compound serves as a critical tool for elucidating the mechanisms of DNA repair and for exploring potential therapeutic strategies that target DNA damage response (DDR) pathways.

Core Concepts: this compound's Mechanism of Action

This compound primarily functions by inhibiting the MRE11-Rad50-Nbs1 (MRN) complex, a central player in the initial recognition and processing of DNA double-strand breaks.[1][2] Its inhibitory actions disrupt two critical functions of the MRN complex:

-

Inhibition of MRE11 Exonuclease Activity: this compound directly blocks the 3' to 5' exonuclease activity of the MRE11 subunit.[2][3] This enzymatic activity is crucial for the resection of DNA ends, a necessary step for initiating homologous recombination (HR) repair.

-

Prevention of ATM Activation: By targeting the MRN complex, this compound prevents the recruitment and subsequent activation of the Ataxia-Telangiectasia Mutated (ATM) protein kinase at the site of DNA damage.[1][2][3] ATM is a master regulator of the DNA damage response, and its activation is a key upstream event in the signaling cascade.

The culmination of these inhibitory effects is the suppression of homology-directed repair (HDR) and the abrogation of the G2/M cell cycle checkpoint, rendering cells more sensitive to DNA damaging agents.[1][2]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data regarding the activity of this compound in various experimental settings.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ATM Activation) | 12 µM | In vitro assay | [1][2] |

| IC50 (H2AX Phosphorylation) | 66 µM | Cell-based assay | [2] |

| Effective Concentration (G2 Arrest) | 50-100 µM | TOSA4 cells | [2] |

| Cytotoxicity (50%) | 50 µM (24h treatment) | HEK293 cells | [1] |

Table 1: Potency and Effective Concentrations of this compound.

| Cell Line | IC50 (µM) | Cancer Type | Reference |

| IMR32 | 48.16 | Neuroblastoma (MYCN-amplified) | [4] |

| KELLY | 15.87 | Neuroblastoma (MYCN-amplified) | [4] |

| LAN5 | 22.81 | Neuroblastoma (MYCN-amplified) | [4] |

| SK-N-SH | 128.3 | Neuroblastoma (MYCN non-amplified) | [4] |

| GIMEN | 89.95 | Neuroblastoma (MYCN non-amplified) | [4] |

| HEK-293T | 142.03 | Embryonic Kidney | [4] |

| NIH3T3 | 472.41 | Mouse Fibroblast | [4] |

| A549 | 122.93 | Lung Carcinoma | [4] |

| HepG2 | 92.23 | Hepatocellular Carcinoma | [4] |

| Daoy | 105.65 | Medulloblastoma | [4] |

Table 2: this compound IC50 Values for Cell Viability in Various Cell Lines.

Signaling Pathways and Experimental Workflows

This compound's Impact on the DNA Damage Response Pathway

The following diagram illustrates the central role of the MRN complex in the DNA damage response and the points of inhibition by this compound.

Caption: this compound inhibits the MRN complex, preventing ATM activation and DNA end resection.

Crosstalk between Homologous Recombination and Non-Homologous End Joining

This compound's inhibition of MRE11-dependent end resection for homologous recombination can influence the balance between different DNA repair pathways. The following diagram depicts the interplay between HR and Non-Homologous End Joining (NHEJ).

Caption: this compound inhibits the HR pathway, potentially shifting repair towards NHEJ.

Experimental Workflow for Assessing this compound's Effects

A typical experimental workflow to investigate the cellular effects of this compound is outlined below.

References

- 1. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [bio-protocol.org]

- 2. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [en.bio-protocol.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

Mirin's Role in Cell Cycle Checkpoints: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Mirin, a small molecule inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex, and its critical role in the modulation of cell cycle checkpoints. This compound's primary mechanism of action involves the inhibition of the 3' to 5' exonuclease activity of Mre11, a key component of the MRN complex.[1] This inhibition subsequently prevents the MRN-dependent activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central transducer of the DNA double-strand break (DSB) response.[1][2] Consequently, this compound effectively abrogates the G2/M checkpoint and impacts the S-phase checkpoint, making it a valuable tool for studying DNA damage response pathways and a potential candidate for chemosensitization strategies in cancer therapy. This document details the molecular pathways affected by this compound, provides quantitative data on its effects, and outlines comprehensive experimental protocols for its study.

Introduction to this compound and Cell Cycle Checkpoints

The integrity of the genome is paramount for cellular function and survival. To safeguard against genomic instability, eukaryotic cells have evolved intricate surveillance mechanisms known as cell cycle checkpoints. These checkpoints are regulatory pathways that monitor the proper completion of cell cycle events, such as DNA replication and chromosome segregation, and can induce a temporary arrest to allow for repair of any detected damage. Key checkpoints include the G1/S, intra-S, and G2/M checkpoints.

The MRN complex, composed of Mre11, Rad50, and Nbs1, is a primary sensor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] Upon detecting a DSB, the MRN complex recruits and activates the ATM kinase, initiating a signaling cascade that phosphorylates a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2.[3] This cascade ultimately leads to cell cycle arrest, providing time for DNA repair.

This compound has been identified as a specific inhibitor of the MRN complex.[1] By targeting the exonuclease activity of Mre11, this compound disrupts the initial steps of the DNA damage response, preventing ATM activation and thereby interfering with the downstream signaling that leads to cell cycle arrest.[1] This property of this compound makes it an invaluable chemical probe to dissect the intricacies of cell cycle control and DNA repair.

Mechanism of Action: The MRN-ATM Signaling Pathway

This compound's primary molecular target is the Mre11 subunit of the MRN complex. It specifically inhibits the 3' to 5' exonuclease activity of Mre11.[1] This nuclease activity is crucial for the processing of DNA ends at the site of a DSB, a prerequisite for the full activation of ATM. By inhibiting this function, this compound prevents the MRN-dependent activation of ATM kinase activity without directly affecting the kinase itself.[1]

The abrogation of ATM activation has profound consequences on downstream signaling. Activated ATM normally phosphorylates a host of proteins that orchestrate the DNA damage response. Key among these are the checkpoint kinases Chk2 and, indirectly through ATR, Chk1. These kinases, in turn, phosphorylate effector proteins such as p53 and Cdc25 phosphatases, leading to the stabilization of p53 and the inhibition of cyclin-dependent kinases (CDKs), respectively. This ultimately results in cell cycle arrest at the G1/S, intra-S, or G2/M checkpoints. This compound's inhibition of the initial ATM activation step effectively dismantles this entire signaling cascade.

Caption: this compound inhibits Mre11 exonuclease activity, preventing ATM activation and downstream signaling.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various cellular processes as reported in the literature.

Table 1: Inhibitory Concentrations of this compound

| Parameter | IC50 / Effective Concentration | Cell Line / System | Reference |

| MRN-dependent ATM activation | 12 µM (IC50) | In vitro | [1] |

| H2AX phosphorylation | 66 µM (IC50) | - | - |

| G2/M Checkpoint Abrogation | 25 µM | U2OS | [1] |

| Induction of G2 Arrest | 50-100 µM | U2OS | [1] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Cell Line | Notes | Reference |

| Control (DMSO) | - | - | - | U2OS | Asynchronous population. | [1] |

| 50 µM this compound | - | - | Increased | U2OS | Substantial G2 arrest observed. | [1] |

| 100 µM this compound | - | - | Increased | U2OS | Substantial G2 arrest observed. | [1] |

| 10 Gy IR | - | - | Arrested | U2OS | G2/M checkpoint activation. | [1] |

| 25 µM this compound + 10 Gy IR | - | - | 10-fold increase in mitotic cells vs. IR alone | U2OS | Abrogation of the G2/M checkpoint. | [1] |

Note: Specific percentages for G1 and S phases were not detailed in the primary source for this compound-induced G2 arrest, but a clear increase in the G2/M population was reported.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound's effects. The following sections provide step-by-step protocols for key experiments.

Cell Synchronization and this compound Treatment for Cell Cycle Analysis

This protocol describes how to synchronize cells at the G1/S boundary using a double thymidine block, followed by this compound treatment to assess its impact on cell cycle progression.

Materials:

-

Cell line of interest (e.g., HeLa, U2OS)

-

Complete cell culture medium

-

Thymidine (200 mM stock in sterile water)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.

-

First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This will arrest cells at the G1/S boundary.

-

Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh complete medium. Incubate for 9 hours.

-

Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 16-18 hours.

-

Release and this compound Treatment: Release the cells from the second block as described in step 3. At the desired time point after release (e.g., to target S or G2 phase), add this compound at the desired final concentration. An equivalent volume of DMSO should be added to control plates.

-

Induction of DNA Damage (Optional): To study checkpoint abrogation, induce DNA damage (e.g., with ionizing radiation or a chemical agent) after this compound treatment.

-

Harvesting: At various time points after treatment, harvest the cells by trypsinization.

-

Fixation: Wash the cells with cold PBS and fix in 70% ethanol on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Western Blotting for Checkpoint Protein Phosphorylation

This protocol details the detection of phosphorylated Chk1 (Ser345) and Chk2 (Thr68), key markers of checkpoint activation, following this compound treatment and DNA damage.

Materials:

-

Treated cell pellets (from Protocol 4.1)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Chk1 (Ser345), anti-phospho-Chk2 (Thr68), anti-total Chk1, anti-total Chk2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate the proteins by size.

-

Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunofluorescence for γ-H2AX Foci Formation

This protocol allows for the visualization and quantification of γ-H2AX foci, a marker for DNA double-strand breaks.

Materials:

-

Cells grown on coverslips

-

This compound and DNA damaging agent

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γ-H2AX (Ser139)

-

Fluorescently-labeled secondary antibody

-

DAPI-containing mounting medium

Procedure:

-

Treatment: Treat the cells grown on coverslips with this compound and/or a DNA damaging agent as required.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash three times with PBS.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Washing: Wash three times with PBS.

-

Blocking: Block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the anti-γ-H2AX antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.

-

Washing: Wash three times with PBS in the dark.

-

Mounting: Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

-

Imaging: Visualize and quantify the γ-H2AX foci using a fluorescence microscope.

In Vitro ATM Kinase Assay

This protocol describes how to measure the effect of this compound on ATM kinase activity using a recombinant substrate.

Materials:

-

Recombinant active ATM kinase

-

Recombinant GST-p53 (as a substrate)

-

Kinase assay buffer

-

ATP

-

This compound

-

SDS-PAGE and Western blotting reagents

-

Anti-phospho-p53 (Ser15) antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant ATM, and GST-p53 substrate.

-

This compound Addition: Add this compound at various concentrations to the reaction tubes. Include a DMSO control.

-

Initiate Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate at 30°C for 30 minutes.

-

Stop Reaction: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Analysis: Analyze the phosphorylation of GST-p53 at Serine 15 by Western blotting as described in Protocol 4.2.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound disrupts the DNA damage response by inhibiting Mre11, a key component of the MRN complex.

Experimental Workflow Diagram

Caption: A typical workflow for studying the effects of this compound on cell cycle checkpoints.

Conclusion

This compound serves as a potent and specific inhibitor of the MRN complex, making it an indispensable tool for elucidating the molecular mechanisms of cell cycle control and the DNA damage response. Its ability to abrogate the G2/M checkpoint and influence S-phase progression highlights the critical role of the MRN complex in maintaining genomic stability. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the MRN-ATM axis in oncology and other diseases characterized by genomic instability. Further research into the nuances of this compound's effects and the development of even more specific MRN inhibitors hold great promise for future therapeutic interventions.

References

- 1. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Requirement of the MRN complex for ATM activation by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mirin, an MRE11 Complex Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirin is a small molecule inhibitor that targets the MRE11-RAD50-NBS1 (MRN) complex, a critical component of the DNA damage response (DDR) pathway.[1][2][3][4][5] By inhibiting the exonuclease activity of MRE11, this compound effectively blocks the MRN-dependent activation of Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the cellular response to DNA double-strand breaks (DSBs).[2][6] This inhibitory action disrupts downstream signaling, leading to the abrogation of cell cycle checkpoints and impairment of homology-dependent DNA repair.[2][3][6] These properties make this compound a valuable tool for studying the DDR and a potential candidate for sensitizing cancer cells to chemo- and radiotherapy. These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the signaling pathways affected by this compound.

This compound: Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting the 3' to 5' exonuclease activity of the MRE11 subunit within the MRN complex.[2] The MRN complex is a primary sensor of DSBs and is essential for the recruitment and activation of ATM.[2][3][6] Upon DNA damage, the MRN complex localizes to the break sites and, through a process that requires MRE11's nuclease activity, facilitates the activation of ATM.[2] Activated ATM then phosphorylates a multitude of downstream substrates, including NBS1 (a component of the MRN complex), CHK2, and p53, to initiate cell cycle arrest, DNA repair, or apoptosis.[3][6] this compound's inhibition of MRE11's exonuclease function prevents this cascade at its inception, blocking ATM activation without directly affecting ATM's kinase activity.[2][6]

Caption: this compound inhibits MRE11 exonuclease activity, preventing ATM activation and downstream signaling.

Recommended this compound Concentrations for In Vitro Experiments

The optimal concentration of this compound will vary depending on the cell type, experimental duration, and the specific endpoint being measured. Below is a summary of concentrations reported in the literature for various applications. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

| Application | Cell Line(s) | Concentration Range | Incubation Time | Observed Effect |

| Inhibition of ATM Activation | Xenopus extracts | 12 µM (IC50) | Not specified | Inhibition of MRN-dependent ATM activation.[2][6] |

| Inhibition of H2AX Phosphorylation | Not specified | 66 µM (IC50) | Not specified | Inhibition of H2AX phosphorylation.[6] |

| G2/M Cell Cycle Arrest | TOSA4, U2OS, MDA-MB-231 | 50 - 100 µM | 24 hours | Induction of a substantial G2 phase arrest.[4][6] |

| Inhibition of Homology-Dependent Repair | TOSA4, HEK293 | 10 - 100 µM | Not specified | Abolishes homology-dependent DNA repair.[1][6] |

| Cytotoxicity | HEK293 | ~50 µM (50% cytotoxicity) | 24 hours | Reduction in cell viability.[5] |

| Apoptosis Induction | PEO4 | 18 µM | 48 hours | Increased apoptosis.[5] |

| Sensitization to Cisplatin | HEK293 | 100 µM | 1 hour pre-treatment | Decreased cell viability in combination with cisplatin.[1] |

| Induction of DNA Damage (in MNA cells) | LAN5 (Neuroblastoma) | Not specified | Not specified | Induced accumulation of 53BP1 nuclear bodies and DNA double-strand breaks.[6] |

Experimental Protocols

General Cell Culture and this compound Treatment

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution typically prepared in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in complete medium to the desired confluency (typically 70-80%).

-

Prepare a stock solution of this compound in sterile DMSO. For example, a 100 mM stock can be prepared and stored at -20°C.

-

On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

-

Remove the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing the appropriate concentration of this compound (or vehicle control) to the cells.

-

Incubate the cells for the desired period (e.g., 1, 8, 24, or 48 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, Western blotting, immunoprecipitation).

Caption: A generalized workflow for treating cultured cells with this compound before downstream analysis.

Cell Viability Assay (MTT Assay)

Materials:

-

96-well plate

-

Cells treated with this compound as described above

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for the desired incubation time. Include a vehicle control (DMSO) and a positive control for cell death if available.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting for ATM Pathway Proteins

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-CHK2 (Thr68), anti-CHK2, anti-phospho-NBS1 (Ser343), anti-NBS1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

Immunoprecipitation of the MRN Complex

Materials:

-

Cells treated with this compound

-

Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease and phosphatase inhibitors)

-

Primary antibody against a component of the MRN complex (e.g., anti-MRE11 or anti-NBS1)

-

Protein A/G agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli buffer)

Protocol:

-

Lyse the cells in non-denaturing lysis buffer and determine the protein concentration.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 30-60 minutes at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.

-

Analyze the eluates by Western blotting using antibodies against the different components of the MRN complex (MRE11, RAD50, NBS1) to assess complex integrity.

References

- 1. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Selective Killing of BRCA2-Deficient Ovarian Cancer Cells via MRE11 Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corrected structure of this compound, a small molecule inhibitor of the Mre11-Rad50-Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

Application Notes: Inhibition of the MRE11-RAD50-NBS1 (MRN) Complex with Mirin

Introduction

The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] Comprised of the MRE11 nuclease, the RAD50 ATPase, and the NBS1 regulatory protein, this complex is among the first factors to localize to DNA lesions.[1][2] Upon detecting a DSB, the MRN complex plays a structural role in tethering the broken DNA ends and initiates a signaling cascade primarily through the recruitment and activation of the Ataxia-Telangiectasia Mutated (ATM) protein kinase.[3][4] Activated ATM then phosphorylates a host of downstream substrates, including CHK2, p53, and BRCA1, to coordinate DNA repair, cell cycle checkpoints, and apoptosis.[5]

Mirin is a small molecule inhibitor that targets the MRN complex.[5][6] Its primary mechanism of action is the inhibition of the 3' to 5' exonuclease activity of the MRE11 subunit.[3][6] By inhibiting MRE11's nuclease function, this compound prevents the MRN-dependent activation of ATM in response to DSBs without affecting ATM's intrinsic kinase activity.[5][6] This makes this compound a valuable chemical tool for studying the specific roles of the MRN complex in DNA damage response pathways, circumventing the lethality associated with genetic inactivation of the complex.[6] It is widely used to sensitize cancer cells to DNA-damaging agents and to investigate the mechanisms of homology-directed repair (HDR).[3][6][7]

Mechanism of Action Pathway

Caption: this compound inhibits the MRN complex, preventing the activation of ATM signaling.

Quantitative Data

The following table summarizes key quantitative parameters for this compound's inhibitory activity as reported in the literature. These values can serve as a starting point for experimental design, though optimal concentrations may vary by cell line and experimental conditions.

| Parameter | IC₅₀ Value | Target/Assay | Cell System | Reference |

| MRN-dependent ATM Activation | 12 µM | ATM Activation | In vitro | [5] |

| H2AX Phosphorylation | 66 µM | γH2AX formation | Mammalian Cells | [5][8] |

| G2/M Checkpoint Arrest | 50-100 µM | Cell Cycle Analysis | Mammalian Cells | [5] |

| Homology-Dependent Repair | 10-100 µM | HDR Assay | TOSA4 Cells | [5] |

Experimental Protocols

Protocol 1: General Protocol for Cellular Treatment with this compound

This protocol provides a general workflow for treating cultured mammalian cells with this compound to inhibit MRN complex activity.

Materials:

-

This compound (e.g., Sigma-Aldrich #M9948)

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium appropriate for the cell line

-

Mammalian cell line of interest (e.g., HEK293, HeLa, U2OS)

-

Phosphate-buffered saline (PBS), sterile

-

Standard cell culture plates (e.g., 6-well or 96-well) and equipment

Procedure:

-

Reconstitution: Prepare a stock solution of this compound by dissolving it in DMSO. For example, prepare a 10-100 mM stock solution. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase (typically 50-70% confluency) at the time of treatment. Allow cells to adhere overnight.

-

Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working concentrations by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

-